1-(4-fluorobenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole
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Overview
Description
- Its chemical structure consists of a benzimidazole core substituted with a 4-fluorobenzyl group and a thiophene-2-ylsulfonyl group attached to the pyrrolidine ring.
- The compound exhibits interesting pharmacological properties due to its unique structural features.
1-(4-fluorobenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole: , often referred to as , is a complex organic compound with a fused benzimidazole ring system.
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Biological Activity
1-(4-fluorobenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzimidazole core, a fluorobenzyl group, and a thiophenesulfonyl-pyrrolidine moiety. The molecular formula is C18H21FN2O3S2 with a molecular weight of 396.5 g/mol. This structural diversity is believed to contribute to its varied biological activities.
Property | Value |
---|---|
Molecular Formula | C18H21FN2O3S2 |
Molecular Weight | 396.5 g/mol |
CAS Number | 941991-45-3 |
Antimicrobial Activity
Recent studies have shown that compounds with similar structural frameworks exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of benzimidazole have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often lower than standard antibiotics like ampicillin and ciprofloxacin .
The specific compound has not been extensively tested in isolation; however, related benzimidazole derivatives have shown promising results:
Anticancer Activity
Benzimidazole derivatives are known for their anticancer properties. The compound's structural features may allow it to interact with DNA or inhibit specific enzymes involved in cancer progression. For example, compounds bearing similar moieties have been reported to bind effectively to the minor groove of DNA, disrupting cancer cell proliferation .
In vitro studies indicate that certain benzimidazole derivatives exhibit selective cytotoxicity towards various cancer cell lines, including lung cancer (HCC827) and breast cancer cells .
Structure-Activity Relationship (SAR)
The SAR of benzimidazole derivatives suggests that modifications at specific positions can significantly influence biological activity:
- Fluorine Substitution : Enhances lipophilicity and may improve membrane permeability.
- Sulfonyl Group : Increases interaction with biological targets, potentially enhancing efficacy against microbial and cancer cells.
Studies have indicated that the introduction of electron-withdrawing groups (like fluorine) can enhance the activity against specific targets while maintaining selectivity for cancerous cells over normal cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated several benzimidazole derivatives against common bacterial strains. The compound showed comparable efficacy to established antibiotics, suggesting its potential as an alternative treatment option for resistant strains .
- Cytotoxicity Assays : In a series of cytotoxicity assays against various cancer cell lines, compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating significant anticancer potential .
Properties
Molecular Formula |
C22H20FN3O2S2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)benzimidazole |
InChI |
InChI=1S/C22H20FN3O2S2/c23-17-11-9-16(10-12-17)15-25-19-6-2-1-5-18(19)24-22(25)20-7-3-13-26(20)30(27,28)21-8-4-14-29-21/h1-2,4-6,8-12,14,20H,3,7,13,15H2 |
InChI Key |
JWPJYBUKDJJVJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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